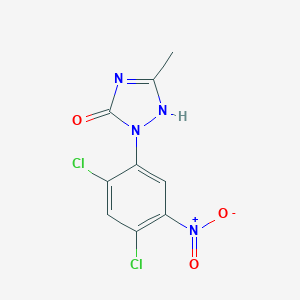

2-(2,4-Dichloro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,4-Dichloro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one is a chemical compound known for its significant role as an intermediate in the synthesis of various herbicides, particularly triazolinone herbicides like Sulfentrazone . This compound is characterized by its complex structure, which includes dichloro and nitro functional groups attached to a phenyl ring, and a triazolone moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichloro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one typically involves the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one . This process can be carried out in a continuous flow microreactor system, which significantly improves reaction efficiency and yield. The reaction conditions include a molar ratio of nitric acid to substrate of 1.1:1, a reaction temperature of 60°C, and a residence time of 30 seconds .

Industrial Production Methods

In industrial settings, the nitration process is optimized to minimize waste and improve yield. Traditional batch reactors require large amounts of sulfuric acid, leading to significant waste acid . continuous flow microreactors enhance liquid-liquid mass transfer efficiency and allow for precise control of reaction parameters, resulting in higher yields and reduced waste .

Análisis De Reacciones Químicas

Types of Reactions

2-(2,4-Dichloro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including nitration, reduction, and substitution reactions .

Common Reagents and Conditions

Reduction: Can be reduced using reagents like hydrogen gas in the presence of a catalyst or other reducing agents.

Substitution: Involves the replacement of functional groups, often using halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, nitration yields the nitro derivative, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

2-(2,4-Dichloro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one is primarily used in the synthesis of herbicides, particularly Sulfentrazone . Its role as an intermediate makes it crucial in agricultural chemistry for developing compounds that control a wide range of weeds.

Mecanismo De Acción

The mechanism of action of 2-(2,4-Dichloro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets in plants. As an intermediate in herbicide synthesis, it contributes to the inhibition of protoporphyrinogen oxidase, an enzyme crucial for chlorophyll production in plants . This inhibition leads to the accumulation of toxic intermediates, ultimately causing plant death.

Comparación Con Compuestos Similares

Similar Compounds

2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: The precursor in the synthesis of the target compound.

2,4-Dichloro-5-nitrophenol: Another related compound used in the synthesis of various agrochemicals.

Uniqueness

2-(2,4-Dichloro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one is unique due to its specific structure that allows for efficient synthesis of triazolinone herbicides. Its ability to undergo various chemical reactions under controlled conditions makes it a versatile intermediate in chemical synthesis .

Actividad Biológica

2-(2,4-Dichloro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one (CAS No. 100563-34-6) is a triazole derivative that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential applications in agriculture as a herbicide and its pharmacological properties.

- Molecular Formula : C9H6Cl2N4O3

- Molecular Weight : 289.07 g/mol

- LogP : 2.6072

- PSA (Polar Surface Area) : 96.5 Ų

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to this compound demonstrate effectiveness against various bacterial strains and fungi.

| Compound | Activity | Target Organism | Reference |

|---|---|---|---|

| This compound | Antifungal | Candida spp. | |

| 1,2,4-Triazole derivatives | Antibacterial | E. coli, S. aureus |

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies on related triazole derivatives have revealed their capacity to inhibit cancer cell proliferation.

| Compound | Activity | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Triazole derivative | Cytotoxic | HCT116 (colon carcinoma) | 6.2 | |

| Triazole derivative | Cytotoxic | T47D (breast cancer) | 27.3 |

The biological activity of triazole compounds is often attributed to their ability to interfere with cellular processes such as nucleic acid synthesis and enzyme inhibition. For instance:

- Triazoles can inhibit the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungi.

- They may also affect the cell cycle and induce apoptosis in cancer cells.

Case Study 1: Antifungal Activity

A study conducted on the antifungal activity of various triazole derivatives highlighted the efficacy of this compound against Candida species. The compound was tested in vitro and showed promising results in inhibiting fungal growth.

Case Study 2: Anticancer Properties

Another study focused on the cytotoxic effects of triazole derivatives on human cancer cell lines. The results indicated that certain modifications to the triazole ring significantly enhanced the anticancer activity of these compounds.

Propiedades

IUPAC Name |

2-(2,4-dichloro-5-nitrophenyl)-5-methyl-4H-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N4O3/c1-4-12-9(16)14(13-4)7-3-8(15(17)18)6(11)2-5(7)10/h2-3H,1H3,(H,12,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYWWCIZMOEWAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1)C2=CC(=C(C=C2Cl)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543834 |

Source

|

| Record name | 2-(2,4-Dichloro-5-nitrophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100563-34-6 |

Source

|

| Record name | 2-(2,4-Dichloro-5-nitrophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.